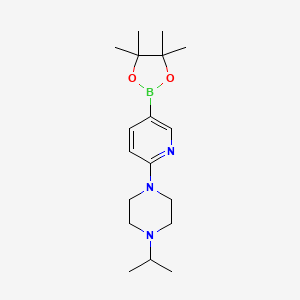1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
CAS No.: 919496-58-5
Cat. No.: VC2745081
Molecular Formula: C18H30BN3O2
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919496-58-5 |
|---|---|
| Molecular Formula | C18H30BN3O2 |
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | 1-propan-2-yl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine |
| Standard InChI | InChI=1S/C18H30BN3O2/c1-14(2)21-9-11-22(12-10-21)16-8-7-15(13-20-16)19-23-17(3,4)18(5,6)24-19/h7-8,13-14H,9-12H2,1-6H3 |
| Standard InChI Key | TYHGWMPAZRYODJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is properly identified by its IUPAC name: 1-propan-2-yl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine . This compound is cataloged under identifier 1387EC by AK Scientific, Inc., one of its commercial suppliers . The compound features a piperazine ring with an isopropyl substituent on one nitrogen atom and a pyridyl group attached to the other nitrogen. The pyridyl group is further functionalized with a pinacol boronate ester at the 5-position.
Structural Components
The molecule consists of four key structural components that contribute to its chemical behavior and applications:
-
A pyridine ring that serves as the core aromatic structure
-
A piperazine ring attached at the 2-position of the pyridine
-
An isopropyl group attached to one of the piperazine nitrogen atoms
-
A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position of the pyridine ring
The presence of the boronate ester functionality is particularly significant, as it enables the compound to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling.
Physical and Chemical Properties
Physical Properties
While specific physical data for 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is limited in the available literature, its properties can be inferred based on its structure and similar compounds. Drawing a comparison with the methyl analog (1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine), which has a molecular weight of 303.21 g/mol and molecular formula C16H26BN3O2 , the isopropyl version would have a higher molecular weight due to the additional carbon atoms in the isopropyl group versus the methyl group.
Table 1: Estimated Physical Properties of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C18H30BN3O2 | Based on structural analysis |
| Molecular Weight | ~331.27 g/mol | Calculated from molecular formula |
| Physical State | Solid | Typical for similar boronate esters |
| Solubility | Soluble in organic solvents | Common for boronate esters |
| Appearance | White to off-white powder | Typical for similar compounds |
Chemical Reactivity
The chemical reactivity of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is primarily determined by its functional groups:
-
The boronate ester functionality serves as a reactive handle for cross-coupling reactions, particularly Suzuki-Miyaura coupling with aryl halides
-
The piperazine moiety provides basic nitrogen centers that can participate in nucleophilic reactions
-
The pyridine ring contains a nitrogen atom that can coordinate with metals or act as a hydrogen bond acceptor
Applications in Chemical Research and Synthesis
Synthetic Utility
The primary value of 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine lies in its potential as a building block for the synthesis of more complex molecules. Drawing parallels with its methyl analog, which is used "to prepare pyrazolopyridine and indazoles" , this compound likely serves similar synthetic purposes with the isopropyl group providing different steric and electronic properties.
Key synthetic applications may include:
-
Cross-coupling reactions (especially Suzuki-Miyaura coupling) to form carbon-carbon bonds
-
Construction of extended heterocyclic systems containing pyridine and piperazine moieties
-
Synthesis of potential pharmacophores for drug discovery programs
-
Development of ligands for metal-catalyzed reactions
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine:
Table 3: Comparison of Related Compounds
Functional Comparisons
The presence of different substituents on the piperazine nitrogen (isopropyl versus methyl) or different heterocyclic cores (pyridyl-piperazine versus pyrazole) can significantly impact the compounds' properties:
-
The isopropyl group introduces greater steric bulk compared to a methyl group, potentially affecting binding interactions
-
The basicity of the piperazine nitrogen may be slightly altered by the different alkyl substituents
-
The different heterocyclic cores (pyridyl-piperazine versus pyrazole) present different electronic distributions and hydrogen bonding capabilities
Future Research Directions
Synthetic Methodology Development
Further research into 1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine could focus on developing optimized methods for:
-
Selective functionalization of the boronate ester group
-
Orthogonal functionalization of the pyridine ring
-
Development of one-pot processes involving this compound as an intermediate
-
Exploration of flow chemistry techniques for more efficient synthesis and derivatization
Biological Activity Evaluation
Given the presence of pharmacologically relevant structural elements, investigations into potential biological activities would be valuable:
-
Screening against various biological targets to identify potential hit compounds
-
Structure-activity relationship studies comparing the isopropyl derivative with methyl and other analogs
-
Evaluation as potential ligands for G-protein coupled receptors, particularly those that interact with piperazine-containing drugs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume